4-アミノ-3-ヒドロキシフェニルエタノン

概要

説明

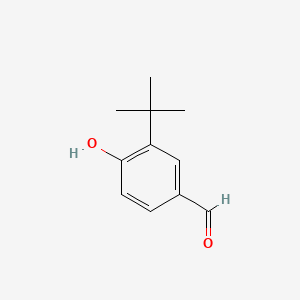

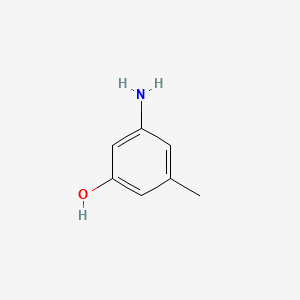

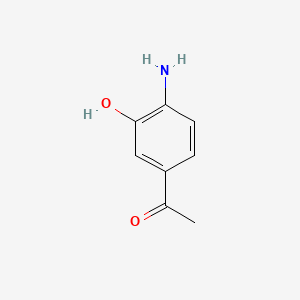

1-(4-Amino-3-hydroxyphenyl)ethanone is a chemical compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry and medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone has been explored in several studies. For instance, a cyclization reaction using 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) led to the formation of 2-aminobenzofuran-3(2H)-one derivatives . Another study utilized 4-chlorophenol as a starting material to synthesize 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, showcasing its potential as an active pharmaceutical ingredient . These methods demonstrate the versatility of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives has been determined using various techniques such as X-ray diffraction and optimized using density functional theory (DFT) . The studies reveal that these compounds often exhibit strong intramolecular hydrogen bonding, which can significantly influence their chemical behavior and stability. The molecular electrostatic potentials (MEP) of these compounds have also been calculated, providing insight into their reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives is influenced by the functional groups present on the phenyl ring. For example, the presence of hydroxyl and amino groups can facilitate the formation of hydrogen bonds and enable further chemical transformations. The cyclization reactions mentioned earlier are examples of how these derivatives can undergo chemical changes to yield heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Amino-3-hydroxyphenyl)ethanone derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding can affect their solubility and stability. Additionally, the polarity of the solvent can influence the total energy of these compounds, as observed in studies where the energetic behaviors were examined using the polarizable continuum model (PCM) . Furthermore, Schiff base derivatives of 1-(4-Amino-3-hydroxyphenyl)ethanone have been shown to display superior fluorescence properties, which could be useful in the design of new fluorescent compounds .

科学的研究の応用

クオラムセンシング阻害剤

“4-アミノ-2-ヒドロキシフェニルエタノン”は、フォモプシス・リクアダンバリから単離され、緑膿菌に対するクオラムセンシング阻害活性を示します . 特に、緑膿菌PAO1におけるアシルホモセリンラクトンと病原性因子の分泌を抑制することが報告されています .

有機合成

この化合物は、金属フリーの2-アミノフェニルケトキシムの分子内求電子アミノ化によるインダゾールの合成に使用されています. これは、有機合成プロセスにおける有用性を示しています.

医薬品合成

“4-アミノ-3-ヒドロキシフェニルエタノン”の誘導体であるピセオールは、オクトパミン、ソタロール、バメタン、ジクロニンのようないくつかの医薬品の合成に使用されています .

アセトアミノフェンの製造

ピセオールは、ヒドロキシルアミンとのオキシム化と、それに続く酸性条件下でのベックマン転位により、アセトアミノフェンを合成するために使用することができます .

エナンチオピュア(-)-リバスチグミンの合成

“4-アミノ-3-ヒドロキシフェニルエタノン”の誘導体である3'-ヒドロキシアセトフェノンは、エナンチオピュア(-)-リバスチグミンの合成に使用されました .

樹状化合物のビルディングブロック

作用機序

Target of Action

The primary target of 1-(4-Amino-3-hydroxyphenyl)ethanone (AHE) is the quorum sensing (QS) system in Pseudomonas aeruginosa PAO1 . The QS system is a mechanism that bacteria use to coordinate their behavior by secreting autoinducers . The autoinducers bind to specific receptors, thus activating the QS system .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This interaction results in a disturbance in the QS system by suppressing the expressions of QS-related genes .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism .

Pharmacokinetics

It’s known that the compound is isolated from the metabolites of phomopsis liquidambari s47 , an endophytic fungus. More research is needed to fully understand the ADME properties of AHE and their impact on bioavailability.

Result of Action

The result of AHE’s action is the attenuation of the virulence of Pseudomonas aeruginosa PAO1 . This is likely due to the impacts on the amino acid and nucleotide metabolism caused by the enhanced oxidative stress .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, the concentration of AHE can affect its efficacy. Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPYTYGOKOEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203417 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54903-54-7 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。